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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the total synthesis of the complex

indole alkaloid, (+)-brevianamide A. The presented methodology is based on the first total

synthesis reported by Lawrence and coworkers in 2020, a landmark achievement in natural

product synthesis.[1][2] This biomimetic approach features a remarkable cascade reaction to

construct the intricate bicyclo[2.2.2]diazaoctane core of the molecule.[1][3]

The synthesis is completed in seven steps from commercially available starting materials, with

an overall yield of approximately 7.2%.[1][2][4] A key feature of this synthesis is the late-stage,

base-mediated transformation of (-)-dehydrobrevianamide E, which undergoes a domino retro-

5-exo-trig ring-opening, semi-pinacol rearrangement, tautomerization, and intramolecular Diels-

Alder cycloaddition to furnish (+)-brevianamide A.[1][3][4]

Synthetic Pathway Overview
The total synthesis of (+)-brevianamide A is accomplished through a linear sequence starting

from L-tryptophan methyl ester. The key stages of the synthesis involve the introduction of a

reverse prenyl group, formation of the diketopiperazine ring system, and a final oxidative

cascade to yield the target molecule.
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Figure 1. Overall synthetic workflow for the total synthesis of (+)-brevianamide A.

Experimental Protocols
The following protocols are adapted from the work of Godfrey et al. and provide a step-by-step

procedure for the synthesis of (+)-brevianamide A.

Step 1 & 2: Synthesis of the Reverse-Prenylated Indole
Intermediate
This two-step sequence begins with the protection of L-tryptophan methyl ester, followed by a

reverse prenylation at the C2 position of the indole ring.

Protocol:

Phthaloyl Protection: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in

pyridine, add phthalic anhydride (1.1 eq). Heat the mixture to 80 °C for 12 hours. After

cooling, the reaction mixture is concentrated, and the residue is purified by column

chromatography to yield the phthaloyl-protected tryptophan methyl ester.

Reverse Prenylation: The protected tryptophan derivative (1.0 eq) is dissolved in

dichloromethane. Prenyl bromide (1.5 eq) and silver trifluoromethanesulfonate (1.5 eq) are

added, and the reaction is stirred at room temperature for 4 hours. The reaction is then

quenched, and the product is purified by flash chromatography.

Step 3, 4 & 5: Formation of (+)-
Dehydrodeoxybrevianamide E
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This three-step sequence involves the formation of the diketopiperazine ring system to yield the

key intermediate, (+)-dehydrodeoxybrevianamide E.

Protocol:

Amide Coupling: The reverse-prenylated intermediate is first saponified using LiOH in a

mixture of THF and water. The resulting carboxylic acid is then coupled with L-proline methyl

ester hydrochloride using a standard peptide coupling reagent such as HATU in the

presence of DIPEA in DMF.

Diketopiperazine Formation: The dipeptide intermediate is treated with a mild base such as

potassium carbonate in methanol to induce cyclization to the diketopiperazine.

Final Deprotection and Cyclization: The phthaloyl protecting group is removed using

hydrazine hydrate in ethanol. The deprotected amine undergoes spontaneous cyclization to

afford (+)-dehydrodeoxybrevianamide E, which is purified by column chromatography.

Step 6: Oxidation to (-)-Dehydrobrevianamide E
The key intermediate, (+)-dehydrodeoxybrevianamide E, is oxidized to the crucial cascade

precursor, (-)-dehydrobrevianamide E.

Protocol:

To a solution of (+)-dehydrodeoxybrevianamide E (1.0 eq) in dichloromethane at 0 °C, add

meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).

Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane, and the combined organic layers are dried

over sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography to yield (-)-

dehydrobrevianamide E.
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Step 7: Cascade Reaction to (+)-Brevianamide A
The final step is a remarkable biomimetic cascade reaction that forms the complex core of

brevianamide A.

Protocol:

Dissolve (-)-dehydrobrevianamide E (1.0 eq) in a mixture of tetrahydrofuran and water (1:1).

Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

Stir the reaction mixture vigorously at room temperature for 30 minutes.

Neutralize the reaction with a saturated aqueous solution of ammonium chloride.

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine,

dried over sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography to afford (+)-brevianamide A

and its diastereomer, (+)-brevianamide B, in a ratio of approximately 93:7.[4]

Quantitative Data
The following tables summarize the yields for each step of the synthesis and the key

spectroscopic data for the final product, (+)-brevianamide A.

Table 1: Summary of Yields for the Total Synthesis of (+)-Brevianamide A
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Step Transformation Yield (%)

1-2
L-Tryptophan methyl ester ->

Reverse-prenylated Indole
~65

3-5

Reverse-prenylated Indole ->

(+)-

Dehydrodeoxybrevianamide E

~50

6

(+)-

Dehydrodeoxybrevianamide E

-> (-)-Dehydrobrevianamide E

~85

7
(-)-Dehydrobrevianamide E ->

(+)-Brevianamide A
~60

Overall
L-Tryptophan methyl ester ->

(+)-Brevianamide A
~7.2

Table 2: Key Spectroscopic Data for (+)-Brevianamide A

Spectroscopic Data Value

¹H NMR (500 MHz, CDCl₃)

δ 8.21 (s, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.14 (t, J

= 7.7 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 6.78 (d, J

= 7.8 Hz, 1H), 4.41 (dd, J = 9.8, 4.5 Hz, 1H),

4.18 (t, J = 8.3 Hz, 1H), 3.98 (dd, J = 11.8, 4.5

Hz, 1H), ...

¹³C NMR (126 MHz, CDCl₃)

δ 171.2, 168.9, 142.3, 131.8, 129.5, 123.4,

120.2, 110.9, 87.6, 68.4, 60.2, 58.7, 52.9, 46.1,

40.5, 34.7, 26.2, 25.9, 24.8, 23.9

High-Resolution Mass Spectrometry (HRMS-

ESI)

m/z [M+H]⁺ calculated for C₂₁H₂₄N₃O₃:

382.1812; found: 382.1811

Specific Rotation [α]²⁰D +158 (c 0.1, CHCl₃)

Note: The provided NMR data is a partial list of key signals. For complete characterization data,

refer to the supporting information of the original publication.
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Logical Relationship Diagram
The following diagram illustrates the key transformations and the flow of the synthesis,

highlighting the crucial cascade reaction.
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Figure 2. Logical flow of the total synthesis of (+)-brevianamide A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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